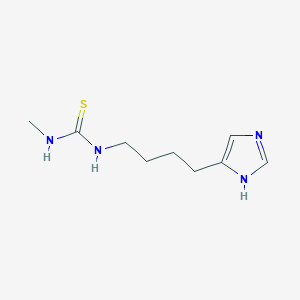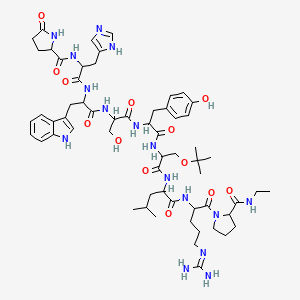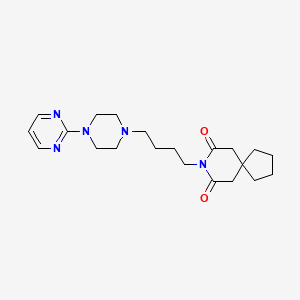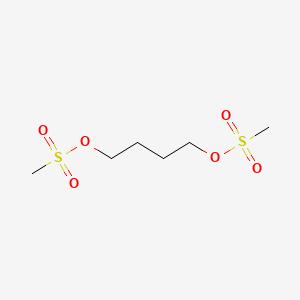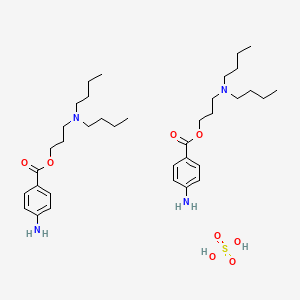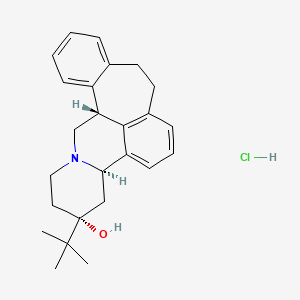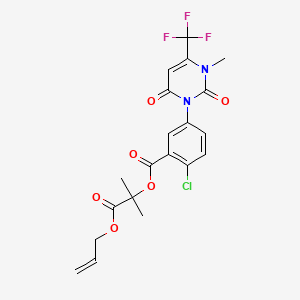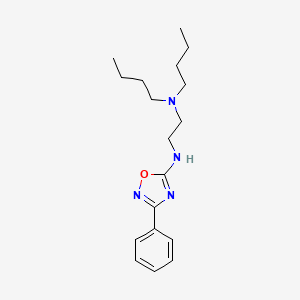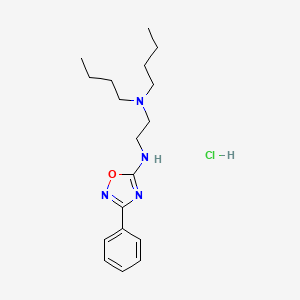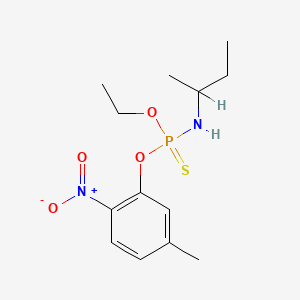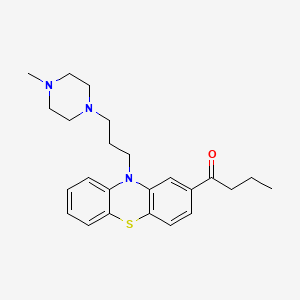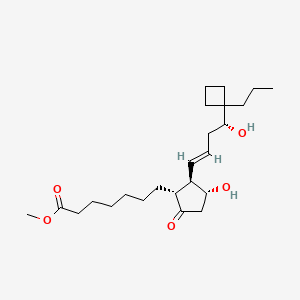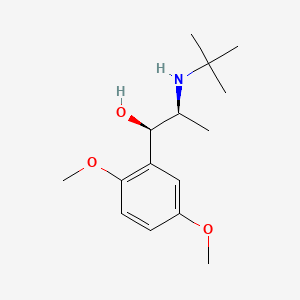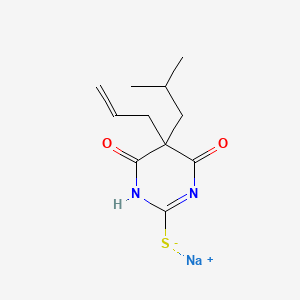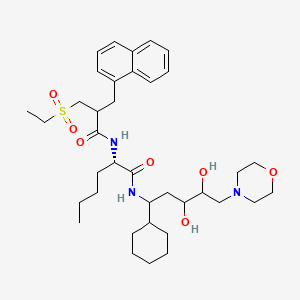
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BW 175 is a bioactive chemical.
Applications De Recherche Scientifique
Renin Inhibition
A key application of this compound is in the realm of renin inhibition. It has been synthesized as part of a series of potent renin inhibitors, designed as transition-state inhibitors containing a dihydroxyethylene isostere. Specifically, it has been found to be a highly potent renin inhibitor with an IC50 of 3.3 nM against human renin, indicating its efficacy in this role. Notably, this compound shows specificity for renin, with poor inhibition of other enzymes like cathepsin D and pepsin. It also demonstrated oral bioavailability in rats, suggesting potential for oral administration (Atsuumi et al., 1994).
Synthesis and Molecular Modeling
The synthesis of this compound involves advanced chemical techniques. One method of synthesis starts from 3-cyclohexyl-L-alanine, leading to stereospecific synthesis of the dihydroxyethylene isostere, a crucial component of non-peptidic, orally active, low-molecular-weight renin inhibitors. Molecular modeling studies have been conducted to understand the interaction between renin and this inhibitor, providing insights into its mechanism of action and potential applications in drug design (Atsuumi et al., 1994).
Potential Antimycobacterial Agents
In a different context, derivatives of this compound have been explored for their antimycobacterial properties. Specifically, certain synthesized compounds showed promising in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and multi-drug resistant strains (Balamurugan et al., 2009).
Propriétés
Numéro CAS |
120716-81-6 |
|---|---|
Nom du produit |
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol |
Formule moléculaire |
C37H57N3O7S |
Poids moléculaire |
687.9 g/mol |
Nom IUPAC |
(2S)-N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C37H57N3O7S/c1-3-5-18-32(38-36(43)30(26-48(45,46)4-2)23-29-16-11-15-27-12-9-10-17-31(27)29)37(44)39-33(28-13-7-6-8-14-28)24-34(41)35(42)25-40-19-21-47-22-20-40/h9-12,15-17,28,30,32-35,41-42H,3-8,13-14,18-26H2,1-2H3,(H,38,43)(H,39,44)/t30?,32-,33?,34?,35?/m0/s1 |
Clé InChI |
KWZQSSZGRAYHPC-JVYWTFSOSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC |
SMILES |
CCCCC(C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC |
SMILES canonique |
CCCCC(C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(N-(3-ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol BW 175 BW-175 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



